tert-Butyl (furan-3-ylmethyl)carbamate
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Overview
Description
tert-Butyl (furan-3-ylmethyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable protecting group under various reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (furan-3-ylmethyl)carbamate can be synthesized through the reaction of furan-3-ylmethylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product .
Industrial Production Methods
Industrial production of tert-butyl carbamates often involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, forming the isocyanate derivative, which is then trapped by an amine to give the carbamate .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (furan-3-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-ylmethyl carbamate derivatives.
Reduction: Reduction of the carbamate group can yield the corresponding amine.
Substitution: The tert-butyl group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Strong acids like trifluoroacetic acid are employed to remove the tert-butyl group.
Major Products Formed
Oxidation: Furan-3-ylmethyl carbamate derivatives.
Reduction: Furan-3-ylmethylamine.
Substitution: Free amine (furan-3-ylmethylamine) after removal of the tert-butyl group.
Scientific Research Applications
tert-Butyl (furan-3-ylmethyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and as intermediates in medicinal chemistry.
Industry: Applied in the production of fine chemicals and agrochemicals
Mechanism of Action
The mechanism of action of tert-butyl (furan-3-ylmethyl)carbamate involves the stabilization of the amine group through the formation of a carbamate. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The carbamate can be cleaved under acidic conditions, releasing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the furan ring.
Boc-protected amines: Commonly used protecting groups in organic synthesis.
Uniqueness
tert-Butyl (furan-3-ylmethyl)carbamate is unique due to the presence of the furan ring, which imparts additional reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C10H15NO3 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
tert-butyl N-(furan-3-ylmethyl)carbamate |
InChI |
InChI=1S/C10H15NO3/c1-10(2,3)14-9(12)11-6-8-4-5-13-7-8/h4-5,7H,6H2,1-3H3,(H,11,12) |
InChI Key |
IRUMQDSNZYYNJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=COC=C1 |
Origin of Product |
United States |
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